molecular formula C21H21P B14229536 Diphenyl(1-phenylpropan-2-yl)phosphane CAS No. 823219-40-5

Diphenyl(1-phenylpropan-2-yl)phosphane

Cat. No.: B14229536
CAS No.: 823219-40-5
M. Wt: 304.4 g/mol
InChI Key: IJFPCGGWSUPTTD-UHFFFAOYSA-N
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Description

Diphenyl(1-phenylpropan-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1-phenylpropan-2-yl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl(1-phenylpropan-2-yl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of diphenylchlorophosphine with phenylmagnesium bromide under controlled conditions yields the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: Diphenyl(1-phenylpropan-2-yl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diphenyl(1-phenylpropan-2-yl)phosphane finds applications in multiple scientific domains:

    Chemistry: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diphenyl(1-phenylpropan-2-yl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination alters the electronic properties of the metal, enhancing its reactivity and selectivity in various chemical reactions. The compound’s molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .

Comparison with Similar Compounds

Uniqueness: Diphenyl(1-phenylpropan-2-yl)phosphane is unique due to the presence of the 1-phenylpropan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where specific reactivity and selectivity are required .

Properties

CAS No.

823219-40-5

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

IUPAC Name

diphenyl(1-phenylpropan-2-yl)phosphane

InChI

InChI=1S/C21H21P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3

InChI Key

IJFPCGGWSUPTTD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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